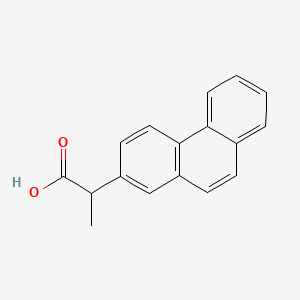
alpha-Methyl-2-phenanthreneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-2-phenanthreneacetic acid is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methyl group and an acetic acid moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-phenanthreneacetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of phenanthrene followed by subsequent methylation and carboxylation steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-2-phenanthreneacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenanthrene-2-carboxylic acid.
Reduction: Formation of alpha-Methyl-2-phenanthrenemethanol.
Substitution: Formation of halogenated derivatives of phenanthrene.
Scientific Research Applications
Alpha-Methyl-2-phenanthreneacetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-2-phenanthreneacetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenanthrene: A parent compound with a similar structure but lacking the methyl and acetic acid groups.
Anthracene: Another PAH with three fused benzene rings, similar in structure but differing in reactivity and applications.
Naphthalene: A simpler PAH with two fused benzene rings, used in different industrial applications.
Uniqueness: Alpha-Methyl-2-phenanthreneacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
40452-14-0 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-phenanthren-2-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-11H,1H3,(H,18,19) |
InChI Key |
JZLURVIGARJQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















